molecular formula C28H32N8O3 B1684598 WYE-687 CAS No. 1062161-90-3

WYE-687

Cat. No.: B1684598
CAS No.: 1062161-90-3
M. Wt: 528.6 g/mol
InChI Key: VDOCQQKGPJENHJ-UHFFFAOYSA-N
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Description

WYE-687 is a chemical compound known for its role as an inhibitor of the mechanistic target of rapamycin (mTOR). It is an ATP-competitive inhibitor that targets both mTORC1 and mTORC2, making it a valuable compound in cancer research .

Mechanism of Action

WYE-687, also known as “methyl (4-(4-morpholino-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)carbamate”, is a potent inhibitor of the mechanistic target of rapamycin (mTOR) and has been researched for potential applications in the treatment of various forms of cancer .

Target of Action

The primary targets of this compound are both subtypes of the mechanistic target of rapamycin (mTOR), namely mTORC1 and mTORC2 . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Mode of Action

This compound is an ATP-competitive mTOR inhibitor . It concurrently inhibits the activation of mTORC1 and mTORC2 . This inhibition leads to a decrease in the phosphorylation of p70S6K1 and S6 (targets of mTORC1), and AKT Ser-473 and FoxO1/3a (targets of mTORC2) .

Biochemical Pathways

The inhibition of mTORC1 and mTORC2 by this compound affects several biochemical pathways. It downregulates mTORC1/2-regulated genes, such as Bcl-xL and hypoxia-inducible factor 1/2α . These genes are involved in cell survival and adaptation to low oxygen conditions, respectively .

Pharmacokinetics

It’s known that this compound is an atp-competitive inhibitor, suggesting that it may compete with atp for binding sites, which could influence its bioavailability .

Result of Action

This compound has been shown to potently inhibit the survival and proliferation of various cancer cells . It induces caspase-dependent apoptotic death in these cells . In vivo, oral administration of this compound has been shown to potently inhibit tumor growth in preclinical models of acute myeloid leukemia (AML), without causing significant toxicities .

Action Environment

The effectiveness of this compound in inhibiting tumor growth in vivo suggests that it can function effectively in the complex environment of a living organism .

Chemical Reactions Analysis

WYE-687 undergoes various chemical reactions, primarily involving its functional groups. It can participate in:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

WYE-687 is unique due to its dual inhibition of mTORC1 and mTORC2. Similar compounds include:

This compound stands out for its high selectivity and potency, making it a valuable tool in cancer research .

Properties

IUPAC Name

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N8O3/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOCQQKGPJENHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649396
Record name WYE-687
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062161-90-3
Record name WYE-687
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does WYE-687 interact with its target and what are the downstream effects?

A: this compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2 []. By inhibiting mTORC1, this compound blocks the phosphorylation of ribosomal protein S6 kinase beta-1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth []. Simultaneously, its inhibition of mTORC2 prevents the phosphorylation of AKT (protein kinase B) at serine 473, disrupting cell survival and proliferation signaling pathways []. This dual inhibition differentiates this compound from rapamycin and its analogs (rapalogs), which primarily target mTORC1 [].

Q2: What is the impact of this compound on renal cell carcinoma (RCC) cells?

A: In vitro studies demonstrate that this compound effectively inhibits the growth of established and primary human RCC cells by inducing caspase-dependent apoptosis []. Notably, this compound displays minimal cytotoxicity towards healthy kidney cells (HK-2 tubular epithelial cells) []. The compound achieves this effect by blocking both mTORC1 and mTORC2 activation, leading to a significant downregulation of hypoxia-inducible factor (HIF)-1α and HIF-2α, proteins implicated in RCC progression [].

Q3: Does this compound exhibit in vivo efficacy against tumors?

A: Oral administration of this compound has shown significant antitumor activity in vivo. In a mouse model of RCC, this compound effectively suppressed the growth of 786-O tumor xenografts []. The observed tumor growth suppression correlated with decreased mTORC1/2 activation and HIF-1α/2α expression within the tumor tissues []. This in vivo data supports the potential of this compound as a therapeutic agent for RCC.

Q4: Could this compound be relevant for other types of cancer?

A: Research suggests that this compound could have broader applications beyond RCC. For instance, a study explored its potential as an anti-acute myeloid leukemia (AML) agent []. While details of this particular study are limited, the investigation itself highlights the interest in exploring this compound's effects on various cancer types.

Q5: How does the dual mTORC1/2 inhibition by this compound compare to selective mTORC1 inhibition by rapalogs?

A: Unlike rapalogs, which primarily inhibit mTORC1, this compound demonstrates a distinct advantage by simultaneously blocking both mTORC1 and mTORC2 []. This dual inhibition results in a more comprehensive blockade of downstream signaling pathways crucial for cancer cell growth, survival, and angiogenesis, potentially leading to enhanced efficacy and reduced likelihood of resistance development []. This mechanistic difference makes this compound a promising candidate for further investigation and potential clinical development as a novel anti-cancer therapy.

Q6: How does this compound impact ovarian cell function?

A: In vitro studies on porcine ovarian granulosa cells demonstrated that this compound, through its dual inhibition of mTORC1 and mTORC2, inhibits the release of progesterone and testosterone without affecting cell proliferation or apoptosis when administered alone []. Interestingly, when co-administered with follicle-stimulating hormone (FSH), this compound exhibited complex interactions, inverting FSH's effects on proliferation and apoptosis while promoting FSH-induced progesterone release []. These findings highlight the potential role of mTOR in mediating hormonal regulation of ovarian function.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.